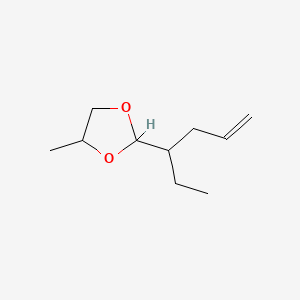
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane typically involves the reaction of hex-5-en-3-ol with 4-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mechanism of Action
The mechanism of action of 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for aldehydes and ketones, preventing unwanted side reactions during synthetic processes. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Hex-5-en-3-yltrimethylsilane
- (3S)-hex-5-en-3-yl(methyl)amine
- 2-(Hex-5-en-3-yl)-4,5-dihydrothiazole
Uniqueness
Compared to similar compounds, 2-(Hex-5-en-3-yl)-4-methyl-1,3-dioxolane stands out due to its unique dioxolane ring structure. This ring imparts stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in research and industrial processes.
Properties
CAS No. |
113419-42-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-hex-5-en-3-yl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O2/c1-4-6-9(5-2)10-11-7-8(3)12-10/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
CUKXNWSAQLYGQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)C1OCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















